



# Spectroscopic Profile of N-Boc-piperazine-C3-**COOH: A Technical Guide**

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Compound of Interest Compound Name: N-Boc-piperazine-C3-COOH Get Quote Cat. No.: B2817166

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc**piperazine-C3-COOH, identified as 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS No. 242459-97-8). This bifunctional molecule is a valuable building block in medicinal chemistry, particularly in the development of PROTACs and other targeted therapeutics. This document presents a summary of its key spectroscopic characteristics—NMR, IR, and MS along with detailed experimental protocols for data acquisition.

# **Chemical Structure and Properties**

- IUPAC Name: 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[1]
- Synonyms: 4-Boc-1-piperazinepropanoic acid, 3-(1-tert-Butoxycarbonylpiperazin-4yl)propionic acid[1]
- CAS Number: 242459-97-8[1][2][3]
- Molecular Formula: C<sub>12</sub>H<sub>22</sub>N<sub>2</sub>O<sub>4</sub>[1]
- Molecular Weight: 258.31 g/mol [1]

# **Spectroscopic Data Summary**



While comprehensive, publicly available experimental spectra for **N-Boc-piperazine-C3-COOH** are limited, the following tables summarize the expected and reported spectroscopic data based on the analysis of its structural fragments and data from commercial suppliers.

Table 1: <sup>1</sup>H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	br s	1H	СООН
~3.40	t, J ≈ 5 Hz	4H	Piperazine-N(Boc)- CH2
~2.65	t, J≈7 Hz	2H	Piperazine-N-CH <sub>2</sub> -CH <sub>2</sub>
~2.45	t, J≈5 Hz	4H	Piperazine-N-CH <sub>2</sub>
~2.40	t, J≈7 Hz	2H	CH2-COOH
1.45	S	9Н	С(СН3)3

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: 13 C NMR Data (Predicted)



Chemical Shift (ppm)	Assignment	
~175	C=O (Carboxylic Acid)	
154.7	C=O (Boc)	
79.5	C(CH <sub>3</sub> ) <sub>3</sub>	
~55	Piperazine-N-CH <sub>2</sub> -CH <sub>2</sub>	
~53	Piperazine-N-CH <sub>2</sub>	
~44	Piperazine-N(Boc)-CH2	
~32	CH2-COOH	
28.4	C(CH <sub>3</sub> ) <sub>3</sub>	

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

**Table 3: IR Spectroscopy Data (Characteristic** 

**Absorptions**)

Wavenumber (cm <sup>-1</sup> )	Description	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
2975-2850	C-H stretch	Aliphatic
1760-1690	C=O stretch	Carboxylic Acid
1680-1700	C=O stretch	Urethane (Boc)
1470-1450	C-H bend	Aliphatic
1365	C-H rock	tert-Butyl
1250-1000	C-N stretch	Amine
1170-1150	C-O stretch	Ester (Boc)

# **Table 4: Mass Spectrometry Data**



lon	[M+H] <sup>+</sup>	[M+Na]+
Calculated m/z	259.1652	281.1472

M represents the molecular ion.

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule for structural elucidation.

#### Methodology:

- Sample Preparation: Dissolve 5-10 mg of N-Boc-piperazine-C3-COOH in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (COOH, NH).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition Parameters:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: 0-16 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64.
- <sup>13</sup>C NMR Acquisition Parameters:



• Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024-4096.

Data Processing: Apply Fourier transform, phase correction, and baseline correction.
 Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

### Methodology:

- Sample Preparation:
  - Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated
     Total Reflectance (ATR) crystal.
  - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.



- Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using the spectrum of the empty sample holder (or pure solvent).

### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

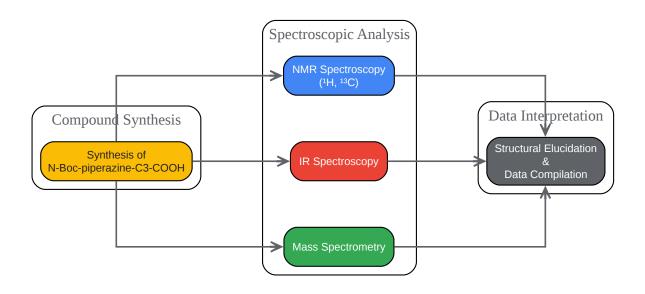
#### Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
  - Ionization Mode: Positive ion mode is typically used to observe [M+H]<sup>+</sup> and [M+Na]<sup>+</sup> ions.
  - Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-500).
  - Capillary Voltage: Typically 3-5 kV.
  - Nebulizing Gas Flow: Adjust as per instrument recommendations.
  - Drying Gas Temperature: Typically 200-350 °C.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Boc-piperazine-C3-COOH**.





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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with **N-Boc-piperazine-C3-COOH**. For definitive structural confirmation, it is recommended to acquire and interpret high-resolution spectroscopic data under controlled experimental conditions.

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### References

- 1. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]



- 3. 242459-97-8|3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
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